molecular formula C26H54O3Si B14711958 Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester CAS No. 21987-15-5

Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B14711958
CAS No.: 21987-15-5
M. Wt: 442.8 g/mol
InChI Key: NEKJDRGEYVXLHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of docosanoic acid with methanol in the presence of a catalyst. The hydroxyl group at the 22nd position is then protected with a trimethylsilyl group to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in specific reactions without undergoing unwanted side reactions. The ester group can be hydrolyzed to release docosanoic acid, which can then interact with lipid metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the trimethylsilyl group at the 22nd position, which provides steric protection and allows for selective reactions. This makes it a valuable reagent in organic synthesis and a useful model compound in lipid metabolism studies .

Properties

CAS No.

21987-15-5

Molecular Formula

C26H54O3Si

Molecular Weight

442.8 g/mol

IUPAC Name

methyl 22-trimethylsilyloxydocosanoate

InChI

InChI=1S/C26H54O3Si/c1-28-26(27)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-29-30(2,3)4/h5-25H2,1-4H3

InChI Key

NEKJDRGEYVXLHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C

Origin of Product

United States

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